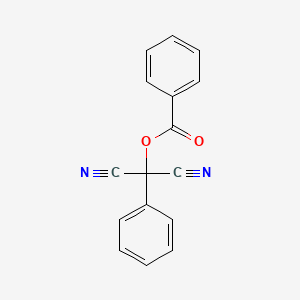
3,4,5-Trimethoxybenzohydrazide
Übersicht
Beschreibung
3,4,5-Trimethoxybenzohydrazide is an organic compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol . It is a derivative of benzoic acid, specifically a hydrazide of 3,4,5-trimethoxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
It’s known that the compound is a hydrazide-hydrazone analog , a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and antidiabetic effects .
Mode of Action
The mode of action of 3,4,5-Trimethoxybenzohydrazide involves its interaction with various aromatic and heteroaromatic aldehydes . The compound is synthesized via the condensation of this compound with these aldehydes, resulting in a series of hydrazide-hydrazone analogs . These analogs are believed to interact with their targets to exert their biological effects .
Biochemical Pathways
Given its antibacterial, antifungal, and antidiabetic activities , it can be inferred that the compound likely interacts with pathways related to these biological processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its significant antibacterial, antifungal, and antidiabetic activities . The compound and its hydrazone derivatives have shown significant activity against bacterial strains such as S.aureus, S.pyogenes, E.coli, P.aeruginosa, and fungal strains such as Aspergillus niger and Candida albicans . Furthermore, the synthesized hydrazone derivatives were found to exhibit significant antidiabetic activity when compared to insulin .
Vorbereitungsmethoden
3,4,5-Trimethoxybenzohydrazide can be synthesized through multiple methods. One common synthetic route involves the esterification of 3,4,5-trimethoxybenzoic acid (eudesmic acid) with methanol in the presence of an acid catalyst like amberlyst-15. The resulting ester is then reacted with hydrazine hydrate to yield this compound .
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3,4,5-Trimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted hydrazides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include substituted hydrazides, oxides, and reduced hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxybenzohydrazide has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trimethoxybenzohydrazide can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzoic acid: The parent compound, which lacks the hydrazide group.
3,4,5-Trimethoxybenzaldehyde: An aldehyde derivative with different reactivity and applications.
3,4,5-Trimethoxybenzoic acid hydrazide: Another hydrazide derivative with similar properties but different applications.
The uniqueness of this compound lies in its specific hydrazide functionality, which imparts unique reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
3,4,5-trimethoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-14-7-4-6(10(13)12-11)5-8(15-2)9(7)16-3/h4-5H,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXHMNUXNHQSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186570 | |
| Record name | 3,4,5-Trimethoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3291-03-0 | |
| Record name | 3,4,5-Trimethoxybenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3291-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxybenzohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003291030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3291-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trimethoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxybenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYBENZOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY296A96YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,4,5-Trimethoxybenzohydrazide?
A1: this compound is an organic compound with the molecular formula C10H14N2O4. Its molecular weight is 226.23 g/mol. Spectroscopic characterization data, including 1H NMR, 13C NMR, IR, and MS, can be found in several research publications. [, , ]
Q2: How does the structure of this compound influence its biological activity?
A2: Research indicates that the presence of electron-withdrawing groups like chlorine (Cl) and nitro (NO2) on the benzylidene ring of this compound derivatives enhances antimicrobial activity. [] This suggests a structure-activity relationship (SAR) where electron-withdrawing groups contribute to potency.
Q3: Can you elaborate on the synthesis of this compound derivatives and their potential applications?
A3: Derivatives of this compound are commonly synthesized through the condensation reaction of this compound with various aromatic or heteroaromatic aldehydes. [, ] These derivatives have shown promising results in biological assays, particularly for antibacterial and antifungal activities. [, ] Additionally, some derivatives demonstrate antidiabetic properties comparable to insulin. []
Q4: What is the significance of hydrogen bonding in the crystal structures of this compound derivatives?
A4: X-ray crystallography studies reveal that intermolecular hydrogen bonds (N—H⋯O and O—H⋯O) are crucial for stabilizing the crystal structures of this compound derivatives. [, , , , , , , ] These hydrogen bonds contribute to the formation of specific structural motifs, such as one-dimensional infinite-chain structures. []
Q5: Has this compound been investigated for its potential as a DNA gyrase inhibitor?
A5: Yes, chalcone-based pyrazolines derived from this compound have been explored as potential DNA gyrase inhibitors. [] Molecular docking studies indicated favorable interactions with the DNA gyrase receptor, suggesting their potential as antibacterial agents. []
Q6: What research has been conducted on the antidiabetic properties of this compound derivatives?
A6: The compound (2E)‐N′‐(1′‐Naphthyl)‐3,4,5‐Trimethoxybenzohydrazide has shown promising incretinomimetic and insulinomimetic effects. [] It improved glucose tolerance in glucose tolerance tests (GTT), suggesting potential in managing glycemic homeostasis. []
Q7: Has this compound or its derivatives been explored in the context of cancer research?
A7: Research on N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide has demonstrated its ability to act as a microtubule destabilizer. [] This property makes it a compound of interest for potential anticancer therapies, as microtubule disruption can inhibit cancer cell growth and division. []
Q8: Are there any insights into the mechanism of action of this compound in relation to its biological activities?
A8: Studies on (2E)‐N′‐(1′‐Naphthyl)‐3,4,5‐Trimethoxybenzohydrazide revealed its ability to enhance glucose uptake in skeletal muscle. [] This effect was linked to increased GLUT4 expression and translocation to the plasma membrane, potentially involving PI-3K and MAPK pathways. []
Q9: What analytical methods are commonly employed in the characterization and study of this compound?
A9: Various spectroscopic techniques, including IR, 1H NMR, and X-ray crystallography, are frequently used to characterize the structure and properties of this compound and its derivatives. [, , , , , , , , , ] These methods provide valuable insights into the molecular structure, bonding patterns, and crystal packing arrangements.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)



acetate](/img/structure/B1329519.png)



